molecular formula C19H13F2N3O4 B2940748 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide CAS No. 921905-57-9

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2940748
CAS RN: 921905-57-9
M. Wt: 385.327
InChI Key: QPEZITRXBAPSAV-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions . For example, upon formylation using n-BuLi/ N-formylpiperidine, a benzofuran derivative can be transformed into another compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structures .

Future Directions

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of this series of compounds and their potential applications as drugs .

properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c1-2-26-13-8-3-5-10-9-14(27-16(10)13)18-23-24-19(28-18)22-17(25)15-11(20)6-4-7-12(15)21/h3-9H,2H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEZITRXBAPSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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